2-(4-Chlorophenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
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Overview
Description
2-(4-Chlorophenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a chlorophenoxy group, a pyridazin-yloxy group, and a piperidin-1-yl group, making it a molecule of significant structural and functional diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent under basic conditions to form the chlorophenoxy intermediate.
Synthesis of the Pyridazin-yloxy Intermediate: This involves the reaction of pyridazine with an appropriate halogenated compound to introduce the pyridazin-yloxy group.
Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the pyridazin-yloxy intermediate in the presence of a piperidine derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)ethanol
- 1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)ethanone
- 4-Chlorophenoxyacetic acid
Uniqueness
2-(4-Chlorophenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-13-5-7-14(8-6-13)23-12-17(22)21-10-2-3-15(11-21)24-16-4-1-9-19-20-16/h1,4-9,15H,2-3,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYMANRJPAFWFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC=C(C=C2)Cl)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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